molecular formula C15H21NO4 B2673852 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide CAS No. 735307-23-0

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide

Cat. No.: B2673852
CAS No.: 735307-23-0
M. Wt: 279.336
InChI Key: GMJGMTFHEJVEMK-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with a formyl group at position 2 and a methoxy group at position 2. The acetamide side chain is branched, featuring an N-pentan-3-yl group.

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJGMTFHEJVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide typically involves the reaction of 2-formyl-4-methoxyphenoxyacetic acid with N-pentan-3-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Research indicates that derivatives of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide may exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties. The unique combination of functional groups allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives based on the structure of this compound. Results demonstrated that modifications to the side chain significantly affected antibacterial potency against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that specific structural features enhance binding affinity to bacterial targets, leading to improved therapeutic effects.

CompoundAntimicrobial ActivityModifications
This compoundModeratePentanoyl side chain
Derivative AHighSulfonamide group addition
Derivative BLowSimplified phenolic structure

2. Organic Synthesis
The compound serves as an important intermediate in organic synthesis pathways. Its reactivity allows for the formation of more complex molecules through various coupling reactions.

Case Study: Synthesis of Novel Compounds
A research team successfully synthesized a series of novel compounds using this compound as a starting material. This work involved the application of various coupling agents and conditions to yield products with potential applications in pharmaceuticals.

Structural Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds derived from this compound.

Key Findings:

  • Functional Group Influence: The presence of electron-donating or withdrawing groups on the aromatic ring significantly influences biological activity.
  • Side Chain Variability: Alterations in the pentanoyl side chain can enhance or diminish activity against specific targets, indicating the importance of structural optimization.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide involves its interaction with specific molecular targets, such as proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamides

Key Observations:

Substituent Effects on Reactivity: The target compound’s 2-formyl group is electron-withdrawing, contrasting with the 2-fluoro (electron-withdrawing) or 4-butyryl (electron-deficient ketone) groups in compounds. This may enhance electrophilic reactivity, enabling nucleophilic additions (e.g., Schiff base formation) compared to the more stable fluorinated analogs .

Side Chain Diversity :

  • The branched N-pentan-3-yl group introduces steric hindrance, unlike the linear N-butyl (30) or polar N-(1-hydroxy-2-methylpropan-2-yl) (31) chains. This could impact bioavailability or binding affinity in biological systems .
  • Pesticide-oriented analogs (e.g., alachlor) feature chloro and methoxymethyl groups, emphasizing substituent-driven agrochemical utility .

Synthetic Efficiency :

  • High-yield analogs (e.g., 82% for compound 30) employ bromoacetyl bromide and amine nucleophiles, suggesting that the target compound could be synthesized via similar methods with optimized conditions .

Research Findings and Implications

  • Physicochemical Properties : The absence of fluorine or chlorine in the target compound may reduce environmental persistence compared to pesticidal analogs like alachlor .
  • Biological Potential: The formyl group offers a reactive handle for derivatization (e.g., conjugation with amino groups in drug design), unlike the inert butyryl or methyl ester groups in compounds .
  • Thermal Stability : The melting points of analogs (74–84°C) suggest moderate thermal stability, likely influenced by side-chain crystallinity. The target compound’s branched chain may lower its melting point relative to linear-chain analogs .

Biological Activity

2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is a compound that has garnered attention due to its potential biological activities, making it a candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N1O3C_{15}H_{19}N_{1}O_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen. Its structure features a methoxyphenoxy group, which contributes to its reactivity and potential biological interactions.

Property Details
Molecular FormulaC15H19N1O3C_{15}H_{19}N_{1}O_{3}
Functional GroupsFormyl group, methoxy group, pentanoyl side chain
SolubilitySoluble in organic solvents; limited solubility in water

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of 4-methoxyphenol derivatives with appropriate acylating agents. This process often involves multiple steps to ensure the formation of the desired product with high purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A derivative of this compound demonstrated an IC50 value of 0.04 μmol/mL against A-549 lung cancer cells, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The presence of the methoxy group in the structure enhances the compound's interaction with microbial targets:

  • In Vitro Studies : Compounds with similar structures have shown promising antibacterial activity against various strains, suggesting potential for treating infections .

Interaction with Biological Targets

The binding affinity of this compound with various G protein-coupled receptors (GPCRs) has been investigated:

  • Receptor Binding : Preliminary studies suggest that this compound may interact with GPCRs involved in inflammatory responses, potentially modulating immune functions .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Antioxidant Activity : The compound has been shown to exhibit DPPH radical-scavenging activity, indicating its potential as an antioxidant agent .
  • Cell Viability Assays : In vitro assays indicate that varying concentrations of the compound affect cell viability in cancer cell lines significantly.
  • Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

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